molecular formula C8H16ClNO2 B12291115 (2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid;hydrochloride

(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B12291115
M. Wt: 193.67 g/mol
InChI Key: SLOHNCKVHLZACR-UHFFFAOYSA-N
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Description

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is a chiral proline derivative This compound is notable for its unique stereochemistry, which makes it an important building block in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride typically involves the diastereoselective synthesis of the proline derivative. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the ethyl and methyl groups in the desired stereochemistry . The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride has been investigated for its biological activities, particularly in the following areas:

Anticancer Properties
Recent studies have highlighted its potential against various cancer cell lines. For instance, in vitro assays involving A549 human lung adenocarcinoma cells showed that derivatives of this compound exhibited significant cytotoxicity.

CompoundCell LineViability (%)Reference
(2S,4R)-4-Ethyl-1-methyl-pyrrolidineA54964%
Cisplatin (control)A54978%

Antibacterial Activity
While primarily focused on anticancer activity, some derivatives have shown moderate antibacterial effects against Gram-positive bacteria. However, extensive characterization for antibacterial activity remains limited.

Protein Interaction Studies

The compound's unique stereochemistry allows it to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate protein activity, stability, and function, making it a useful tool in biochemical research.

Drug Discovery

(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride is being explored in the context of targeted protein degradation strategies such as PROTACs (Proteolysis Targeting Chimeras). These small molecules are designed to induce the degradation of specific proteins involved in disease processes.

Case Study 1: Anticancer Activity Assessment

A study evaluated the efficacy of (2S,4R)-4-ethyl-1-methyl-pyrrolidine derivatives against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting potential for further development as anticancer agents.

Case Study 2: Targeted Protein Degradation

Research published on the application of small molecules for inducing targeted protein degradation highlighted the role of (2S,4R)-4-ethyl-1-methyl-pyrrolidine derivatives in enhancing the specificity and efficacy of PROTACs in degrading BRD4 proteins implicated in cancer progression.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into specific binding sites, thereby modulating the activity of the target protein. This can lead to changes in protein stability, folding, and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is unique due to the presence of both ethyl and methyl groups on the proline ring. This dual substitution enhances its chemical properties and makes it a valuable tool in various research applications. Compared to similar compounds, it offers greater stability and specificity in protein interactions .

Biological Activity

(2S,4R)-4-Ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride, also known by its CAS number 2880-73-1, is a chiral proline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 193.67 g/mol
  • IUPAC Name : 4-ethyl-1-methylpyrrolidine-2-carboxylic acid; hydrochloride
  • CAS Number : 2880-73-1

The synthesis of (2S,4R)-4-Ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride typically involves diastereoselective methods that introduce ethyl and methyl groups onto the proline ring. The compound's unique stereochemistry allows it to interact with specific molecular targets, modulating the activity of enzymes or receptors involved in various biological processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2S,4R)-4-Ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride. It has been evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, in vitro assays involving A549 human lung adenocarcinoma cells showed that compounds derived from similar pyrrolidine structures exhibited significant anticancer activity .

CompoundCell LineViability (%)Reference
(2S,4R)-4-Ethyl-1-methyl-pyrrolidineA54964%
Cisplatin (control)A54978%

This data suggests that while (2S,4R)-4-Ethyl-1-methyl-pyrrolidine has some cytotoxic effects, it may not be as potent as established chemotherapeutics like cisplatin.

Antibacterial Activity

The compound has also been studied for its antibacterial properties. Although primarily focused on anticancer activity, some derivatives have shown moderate antibacterial effects against Gram-positive bacteria. However, (2S,4R)-4-Ethyl-1-methyl-pyrrolidine itself has not been extensively characterized for antibacterial activity in the literature .

Case Studies

In one notable study, the compound's derivatives were synthesized and tested for their effects on cancer cell viability. The results indicated that structural modifications could enhance or reduce biological activity significantly. For example, certain substitutions on the pyrrolidine ring improved anticancer efficacy compared to the parent compound .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H

InChI Key

SLOHNCKVHLZACR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N(C1)C)C(=O)O.Cl

Origin of Product

United States

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